
Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide is a complex organic compound with a unique structure that includes both ammonium and bromide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide typically involves the alkylation of amines. This process can be challenging due to the tendency of amines to undergo multiple alkylations, leading to a mixture of products . The reaction generally involves the use of an alkyl halide, such as methyl iodide, in the presence of a base to form the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of these reactions by facilitating the transfer of reactants between different phases .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different ammonium salts, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide exerts its effects involves interactions with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound used as a phase-transfer catalyst.
Dimethyldioctadecylammonium Bromide: Similar in structure but with longer alkyl chains, used in similar applications.
Uniqueness
Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its combination of a thienyl group and a mandelamido moiety distinguishes it from other quaternary ammonium compounds .
Propiedades
Número CAS |
26058-51-5 |
|---|---|
Fórmula molecular |
C25H31BrN2O2S |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl-dimethyl-(2-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C25H31N2O2S.BrH/c1-26(17-19-27(2,3)18-16-21-11-6-4-7-12-21)24(28)25(29,23-15-10-20-30-23)22-13-8-5-9-14-22;/h4-15,20,29H,16-19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CUHZJLGLMGNJRB-UHFFFAOYSA-M |
SMILES canónico |
CN(CC[N+](C)(C)CCC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


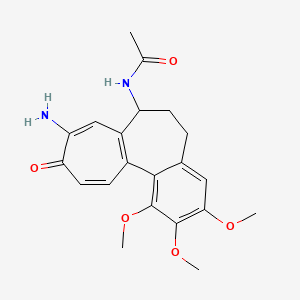

![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
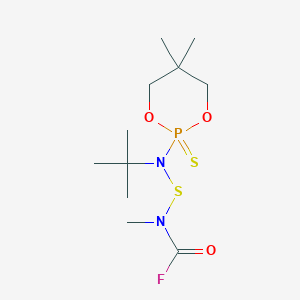
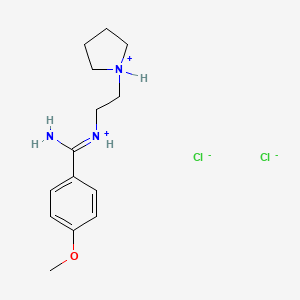
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
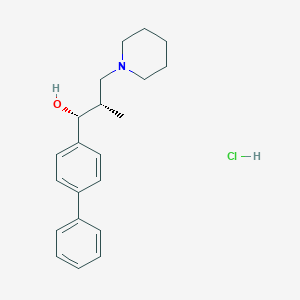

![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
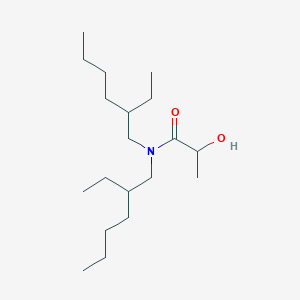


![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
